7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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Description
7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a useful research compound. Its molecular formula is C14H18ClN3O and its molecular weight is 279.77. The purity is usually 95%.
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Scientific Research Applications
Ligands of Nociceptin Receptor
Some spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones, including derivatives closely related to 7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, have been synthesized and evaluated as ligands of the nociceptin receptor. These compounds exhibited partial agonistic activity, with some acting as pure antagonists, indicating potential applications in the study and modulation of pain perception and other nociceptin receptor-mediated physiological processes Mustazza et al., 2006.
Potential Antihypertensive Agents
Piperidine derivatives incorporating a quinazoline ring system, akin to this compound, have been tested for antihypertensive activity. Some of these compounds produced strong hypotension in spontaneously hypertensive rat models, suggesting their utility in developing new antihypertensive medications Takai et al., 1986.
Alkylation Agents
Spiro[oxirane-2,4′-piperidines], which can be structurally related to the spiroquinazolinone scaffold, act as alkylating agents, introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds such as 4(3H)-quinazolone. This suggests their potential utility in synthetic chemistry for the modification of heterocyclic compounds Fishman & Cruickshank, 1968.
Combinatorial Chemistry Applications
The use of piperidine in facilitating the combinatorial synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives under ultrasound irradiation highlights the role of piperidine derivatives in enabling efficient synthesis methods for complex molecules, suggesting broader applications in drug discovery and synthetic chemistry Zou et al., 2012.
Properties
IUPAC Name |
7-chloro-1-ethylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-2-18-12-9-10(15)3-4-11(12)13(19)17-14(18)5-7-16-8-6-14/h3-4,9,16H,2,5-8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIDRLKQXHIZRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)Cl)C(=O)NC13CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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